molecular formula C14H8F5NO4S B3043547 2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate CAS No. 886360-93-6

2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate

Cat. No.: B3043547
CAS No.: 886360-93-6
M. Wt: 381.28 g/mol
InChI Key: CBRMRUOIHTWWJI-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate is a synthetic organic compound that belongs to the class of sulfonates It is characterized by the presence of a pentafluorophenyl group and an acetylamino group attached to a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-(acetylamino)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The pentafluorophenyl group can be displaced by nucleophiles such as amines or thiols.

    Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.

    Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols, solvents like dimethylformamide or acetonitrile, and temperatures ranging from room temperature to reflux.

    Hydrolysis: Acidic or basic aqueous solutions, temperatures from room temperature to reflux.

    Reduction: Reducing agents like lithium aluminum hydride, solvents such as ether or tetrahydrofuran, and temperatures from 0°C to room temperature.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenyl derivatives.

    Hydrolysis: Products include 2,3,4,5,6-pentafluorophenol and 4-(acetylamino)benzenesulfonic acid.

    Reduction: Products include 2,3,4,5,6-pentafluorophenyl 4-(amino)benzenesulfonate.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a precursor for other functionalized compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate involves its reactivity towards nucleophiles. The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate ester susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or protein modification.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorophenylacetic acid
  • 2,3,4,5,6-Pentafluorophenylacetyl chloride
  • 4-(Acetylamino)benzenesulfonyl chloride

Uniqueness

2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate is unique due to the combination of its pentafluorophenyl and acetylamino groups, which confer distinct chemical properties. The presence of the pentafluorophenyl group enhances the compound’s reactivity towards nucleophiles, while the acetylamino group provides additional functionalization options. This combination makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.

Biological Activity

2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound, characterized by multiple fluorine atoms and a sulfonamide group, suggests diverse pharmacological properties. This article reviews existing literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C13H8F5N1O3S
  • Molecular Weight : Approximately 351.26 g/mol

The presence of the pentafluorophenyl group enhances the lipophilicity and potential reactivity of the compound, making it suitable for various biological applications.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

  • Case Study : A study on a related compound demonstrated that it inhibited the growth of non-small cell lung cancer (A549) cells with an IC50 value of 0.46 μM, indicating potent anticancer activity .

Antimicrobial Activity

Sulfonamide derivatives are well-known for their antimicrobial properties. The sulfonamide group in the compound may contribute to its ability to inhibit bacterial growth by interfering with folic acid synthesis.

  • Comparison Table :
Compound NameStructure FeaturesBiological Activity
4-Amino-N-(4-cyclohexylphenyl)benzene sulfonamideContains a sulfonamide groupAntimicrobial properties
N-(2,3-dichlorophenyl)-N'-(4-fluorobenzoyl)ureaUrea linkage with halogenated phenylsAntitumor activity
2-Hydroxy-N-(4-fluorophenyl)benzamideHydroxy group on benzamidePotential anti-inflammatory effects

This table highlights how variations in functional groups can influence biological activities while maintaining core structural elements similar to this compound.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety likely inhibits enzymes involved in critical metabolic pathways.
  • Induction of Apoptosis : Similar compounds have shown the ability to activate caspase pathways leading to programmed cell death.
  • Antioxidant Activity : Some fluorinated compounds exhibit antioxidant properties that can protect against oxidative stress in cells.

Research Findings

Recent studies have focused on synthesizing and characterizing various analogs of this compound to explore their biological activities further. For example:

  • A study synthesized several derivatives and evaluated their effects on human cancer cell lines. One derivative showed a significant reduction in cell viability at low concentrations .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F5NO4S/c1-6(21)20-7-2-4-8(5-3-7)25(22,23)24-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRMRUOIHTWWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F5NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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